2-Fluorotoluene

描述

Nomenclature and Structural Characteristics

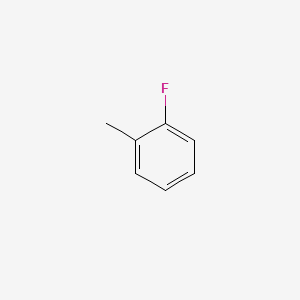

2-Fluorotoluene, also known by its IUPAC name 1-fluoro-2-methylbenzene, is an aromatic organic compound. Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group and a fluorine atom at adjacent positions (ortho).

Chemical Formula: C₇H₇F

Molecular Weight: 110.13 g/mol

CAS Registry Number: 95-52-3

Synonyms: 1-Fluoro-2-methylbenzene, o-Fluorotoluene, 2-Methylfluorobenzene chemicalbook.insigmaaldrich.comtcichemicals.comsigmaaldrich.comsynquestlabs.comcas.org

Structurally, the presence of the fluorine atom, an electronegative element, influences the electron distribution within the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions smolecule.com. The methyl group also plays a role in directing substitution patterns and can be a site for further chemical modification.

Significance in Modern Chemistry

In modern academic research, this compound is recognized for its importance as a versatile building block and intermediate in organic synthesis smolecule.comchemimpex.com. Its significance stems from several key aspects:

Fluorinated Building Block: The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity in pharmaceutical applications tcichemicals.com. This compound provides a convenient way to introduce a fluorinated toluene (B28343) moiety into more complex molecular architectures smolecule.comchemimpex.com.

Intermediate in Synthesis: Researchers utilize this compound in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals chemimpex.comforecastchemicals.comguidechem.com. For instance, it can be a precursor for synthesizing specific nitrobenzoic acid derivatives, which are then used in the development of drugs guidechem.com. Its structure is amenable to various chemical transformations, such as nitration, where it can yield specific nitrotoluene isomers with high selectivity under optimized conditions ias.ac.inresearchgate.net.

Role in Medicinal Chemistry and Materials Science: The compound's utility extends to medicinal chemistry, where it serves as a scaffold for designing novel drug candidates smolecule.comresearchgate.net. In materials science, fluorinated compounds like derivatives of this compound are explored for their unique properties, contributing to the development of advanced polymers, coatings, and specialty materials with enhanced durability and performance characteristics chemimpex.comvulcanchem.comnetascientific.com.

Spectroscopic Studies: this compound is also a subject of study in physical chemistry, particularly in spectroscopic analyses. Researchers investigate its vibrational and electronic properties using techniques like FTIR, FT-Raman, and NMR spectroscopy to understand molecular structure, bonding, and excited-state behavior cdnsciencepub.comnih.govwisc.edu. The analysis of its NMR spectra, for example, provides insights into the coupling constants between fluorine and protons, revealing details about molecular conformation and electronic interactions cdnsciencepub.com.

The compound's relatively low reactivity under standard conditions, coupled with its specific reactivity patterns, makes it a valuable and controllable reagent for synthetic chemists aiming to create novel compounds with tailored functionalities.

Data Table: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to slightly yellow liquid | chemicalbook.intcichemicals.com |

| Odor | Aromatic | chemicalbook.inchemicalbook.com |

| Melting Point | -62 °C | chemicalbook.insigmaaldrich.comcas.orgguidechem.comchemicalbook.comnoaa.gov |

| Boiling Point | 113-114 °C | chemicalbook.insigmaaldrich.comcas.orgguidechem.comchemicalbook.comnoaa.gov |

| Density | 1.001 g/mL at 25 °C | chemicalbook.insigmaaldrich.comcas.orgchemicalbook.com |

| Refractive Index | n²⁰/D 1.473 | chemicalbook.insigmaaldrich.comchemicalbook.com |

| Flash Point | 12 °C (53.6 °F) | sigmaaldrich.comguidechem.com |

| Vapor Density | 3.8 (vs air) | chemicalbook.insigmaaldrich.comnoaa.gov |

| Vapor Pressure | 21 mmHg at 20 °C | chemicalbook.insigmaaldrich.com |

| Water Solubility | Immiscible | chemicalbook.inforecastchemicals.com |

Compound Name List

this compound

1-Fluoro-2-methylbenzene

o-Fluorotoluene

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZYCBHLNZVROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021811 | |

| Record name | 2-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorotoluene appears as a colorless liquid with an aromatic odor. May sink or float on water. (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

237.2 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

55 °F (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0041 at 55.4 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

47.05 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

95-52-3 | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55XKB3K7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-79.6 °F (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for 2 Fluorotoluene and Derivatives

Transition-Metal Catalyzed Approaches

Transition-metal catalysis offers powerful tools for selective bond formation and functionalization. The following subsections detail palladium-catalyzed cyclizations via C(sp³)–H functionalization and copper-mediated fluorination relevant to the synthesis of fluorotoluene derivatives.

Palladium-Catalyzed Cyclizations via C(sp³)–H Functionalization

Palladium-catalyzed C–H functionalization represents a significant advancement in synthetic chemistry, enabling the direct transformation of inert C–H bonds into valuable C–C or C–heteroatom bonds. For toluene (B28343) derivatives, this often involves the activation of the benzylic C(sp³)–H bonds of the methyl group. While specific examples directly targeting 2-fluorotoluene via C(sp³)–H functionalization leading to cyclization are less commonly reported in isolation, the general methodology involves palladium complexes, often with specific ligands, facilitating the activation and subsequent coupling of the methyl group with various substrates. This approach can lead to the formation of more complex fluorotoluene derivatives by introducing new carbon chains or cyclic structures at the benzylic position sioc-journal.cn. Research in this area focuses on developing catalytic systems that are highly selective and tolerate various functional groups, including the fluorine atom present in this compound.

Copper-Mediated Fluorination

Copper catalysis plays a vital role in mediating fluorination reactions, particularly in the formation of C–F bonds. Copper-mediated methods can be employed for the direct fluorination of aromatic compounds or their precursors. For instance, copper-catalyzed C–H fluorination of electron-rich arenes, including toluene derivatives, has been reported. These methods often involve an initial C(sp²)–H functionalization step to form an intermediate, which is then subjected to copper-mediated fluorination using a fluoride (B91410) source like [¹⁸F]KF. Such approaches leverage the stability of electron-rich arenes to achieve mild, late-stage radiofluorination osti.govacs.org. While direct copper-mediated fluorination of toluene itself to yield this compound might not be the primary route, related copper-catalyzed transformations, such as halogen exchange reactions (aromatic Finkelstein reaction) or C–O coupling reactions using aryl halides, demonstrate the versatility of copper in functionalizing aromatic systems mdpi.com.

Green Chemistry Syntheses

The principles of green chemistry emphasize the development of environmentally benign processes. For the synthesis of fluorinated aromatics, particularly their nitrated derivatives, solid acid catalysis offers a sustainable alternative to traditional methods.

Solid Acid Catalysis for Regioselective Nitration of Fluorotoluenes

The regioselective nitration of fluorotoluenes is a critical step in synthesizing valuable intermediates for pharmaceuticals and agrochemicals. Traditional nitration methods often employ hazardous mixed acids (nitric and sulfuric acid), leading to significant waste generation and selectivity issues. Solid acid catalysts offer a cleaner, more efficient, and recyclable alternative. These catalysts facilitate electrophilic aromatic substitution, directing the nitro group to specific positions on the aromatic ring, influenced by the electronic and steric effects of existing substituents like fluorine and methyl groups.

Catalyst Characterization and Acidity Influence

The effectiveness of solid acid catalysts in fluorotoluene nitration is closely linked to their structural properties and acidity. Catalysts such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta zeolite have been investigated for their performance in this transformation researchgate.netresearchgate.netrsc.org. Characterization techniques like BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed desorption (TPD) of ammonia (B1221849) are employed to understand their physical properties and acidity.

Fe/Mo/SiO₂: This mixed oxide catalyst often exhibits a high surface area, contributing to good dispersion of active sites. TPD studies indicate a significant amount of acidity, with both Brønsted and Lewis acid sites present, which are crucial for activating the nitrating agent and the aromatic substrate ncl.res.in. The presence of both iron and molybdenum oxides on the silica (B1680970) support enhances its catalytic activity and stability.

MoO₃/SiO₂: This catalyst, prepared via sol-gel methods, typically possesses a mesoporous structure with a high surface area, facilitating access to active sites rsc.orgrsc.org. Ammonia TPD studies reveal that the acidity increases with MoO₃ loading, and the presence of Brønsted and Lewis acid sites is confirmed through FTIR spectroscopy of adsorbed pyridine (B92270) iitm.ac.in. The acidity of MoO₃/SiO₂ is instrumental in promoting the nitration reaction with high efficiency.

H-beta Zeolite: H-beta zeolite, a crystalline aluminosilicate, is known for its strong Brønsted acidity and well-defined pore structure. Its characterization often shows a high surface area and pore volume, which can influence diffusion and selectivity researchgate.netresearchgate.net. The strong Brønsted acid sites are highly effective in generating the nitronium ion, the active electrophile in nitration reactions. Studies have shown that H-beta zeolite is stable and recyclable, even after multiple reaction cycles researchgate.netresearchgate.netrsc.org.

The acidity of these catalysts plays a pivotal role. Stronger acidity generally leads to higher conversion rates by more effectively activating the nitric acid to form the nitronium ion. The type of acidity (Brønsted vs. Lewis) can also influence regioselectivity, although the directing effects of the fluorine and methyl groups on the fluorotoluene substrate are often dominant researchgate.netresearchgate.netrsc.org.

Regioselectivity and Conversion Studies

The nitration of this compound using solid acid catalysts with 70% nitric acid as the nitrating agent has been studied, demonstrating significant improvements in regioselectivity and conversion compared to conventional methods researchgate.netresearchgate.netrsc.orgresearchgate.net.

For the nitration of this compound, the para-directing effect of the fluorine atom, coupled with the methyl group's influence, leads to preferential substitution at specific positions. Studies indicate that the para position relative to fluorine (which is the 5-position in this compound) is highly favored researchgate.netresearchgate.netrsc.orgresearchgate.net.

Table 1: Catalyst Properties for Nitration of Fluorotoluenes

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Acidity (mmol/g) | Dominant Acidity Type | Reference |

| Fe/Mo/SiO₂ | ~490.7 | Not specified | ~1.22 (NH₃-TPD) | Brønsted/Lewis | ncl.res.in |

| MoO₃/SiO₂ | ~145-180 (at 20% MoO₃) | Not specified | ~1.10 (NH₃-TPD) | Brønsted/Lewis | rsc.orgiitm.ac.in |

| H-beta Zeolite | ~640 | Not specified | ~0.78 (NH₃-TPD) | Strong Brønsted | ncl.res.in |

Note: Specific pore volume and detailed acidity quantification (e.g., Brønsted vs. Lewis ratios) were not consistently reported across all sources for direct comparison.

Table 2: Regioselectivity and Conversion in Fluorotoluene Nitration

| Catalyst | Substrate | Nitrating Agent | Temp (°C) | Conversion (%) | 2-Fluoro-5-nitrotoluene (B1294961) (%) | Other Isomers (%) | Reference |

| MoO₃/SiO₂ | This compound | 70% HNO₃ | 90 | ~55.24 | ~88.9 | ~11.1 (total) | researchgate.netrsc.orgresearchgate.netias.ac.in |

| H-beta Zeolite | This compound | 70% HNO₃ | 90 | ~31.8-55 | ~90 | ~10 (total) | researchgate.netrsc.orgresearchgate.netias.ac.in |

| Fe/Mo/SiO₂ | This compound | 70% HNO₃ | 90 | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

Note: Data for Fe/Mo/SiO₂ regarding specific conversion and isomer distribution for this compound nitration were not explicitly detailed in the provided snippets, though it was noted to show higher conversion and selectivity due to higher acidity researchgate.netresearchgate.net. The "Other Isomers" column represents the total percentage of isomers other than the primary product, 2-fluoro-5-nitrotoluene.

The nitration of this compound at 90 °C over MoO₃/SiO₂ yielded approximately 55% conversion with a high selectivity of about 88.9% for 2-fluoro-5-nitrotoluene researchgate.netrsc.orgias.ac.in. H-beta zeolite also demonstrated good performance, achieving around 55% conversion with approximately 90% selectivity for 2-fluoro-5-nitrotoluene under similar conditions researchgate.netrsc.orgresearchgate.netias.ac.in. The presence of fluorine, being a stronger para-director than the methyl group, guides the nitration predominantly to the 5-position researchgate.netrsc.orgresearchgate.netias.ac.in. The stability and recyclability of catalysts like H-beta zeolite further underscore their advantage in green chemistry applications, showing no significant loss in activity or selectivity after multiple recycles researchgate.netresearchgate.netrsc.org.

Compound List:

this compound

2-Fluoro-5-nitrotoluene

3-Fluorotoluene

3-Fluoro-6-nitrotoluene

3-Fluoro-4-nitrotoluene

4-Fluorotoluene

4-Fluoro-α-nitrotoluene

Halogen Exchange Methods (Finkelstein Reaction)

The Finkelstein reaction, a cornerstone of halogen exchange chemistry, traditionally involves the conversion of alkyl halides to alkyl iodides using sodium iodide in acetone, driven by the precipitation of sodium chloride or bromide wikipedia.orgtestbook.com. While the classic Finkelstein reaction is primarily applied to aliphatic systems, its principles have been adapted for aromatic compounds, albeit with modifications and catalytic assistance wikipedia.orgnih.govquora.com.

For aromatic systems, the direct substitution of halogens (like chlorine or bromine) with fluorine using alkali metal fluorides (e.g., KF, CsF) requires specific conditions and often catalysts chembk.comguidechem.com. Unlike their aliphatic counterparts, aryl halides are generally less reactive in nucleophilic substitution reactions due to the stronger carbon-halogen bond and the influence of the aromatic ring wikipedia.orgquora.com. Consequently, the "aromatic Finkelstein reaction" typically employs transition metal catalysts, such as copper(I) iodide or nickel bromide, often in conjunction with specific ligands, to facilitate the halogen exchange wikipedia.orgnih.govquora.comresearchgate.net. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethylene (B1197577) glycol are commonly used to enhance the solubility of the fluoride source and promote the reaction wikipedia.org.

Table 1: Representative Conditions for Aromatic Halogen Exchange (Finkelstein-Type Reactions)

| Substrate Type | Halogen Source | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Halide (e.g., Bromo) | KI/KF | CuI, diamine ligands; NiBr₂, P(n-Bu)₃ | DMF, Dioxane | Varies | Moderate | wikipedia.orgquora.com |

| m-Nitroaromatic | KF | Tetraphenylphosphonium bromide (catalytic) | Sulfolane | 210 | Not specified | oup.com |

| Aryl Halide (general) | Fluoride salts | Palladium complexes, Nickel complexes | Varies | Varies | Varies | nih.govresearchgate.net |

While specific yields for the direct synthesis of this compound via a Finkelstein reaction are not detailed in the provided snippets, the methodology is recognized as a significant route for synthesizing fluorinated aromatic compounds in industrial production chembk.comguidechem.com.

Synthesis of Fluorotoluene Derivatives from Waste TNT

The utilization of waste materials in chemical synthesis offers an environmentally conscious and economically viable approach. Trinitrotoluene (TNT), a compound that can become unstable over time and poses disposal challenges, has been identified as a potential starting material for the synthesis of valuable fluorotoluene derivatives google.com. This strategy leverages the nitro groups present in TNT, which can be strategically replaced or modified to introduce fluorine atoms and create new chemical entities.

The general approach involves using waste TNT as a raw material and subjecting it to fluorodenitration or related reactions under controlled conditions, employing specific catalysts, fluorine sources, additives, solvents, and reaction temperatures google.com. This method aims to overcome the inherent instability of TNT and minimize side reactions often associated with its handling google.com.

Monofluoro Dinitrotoluene Derivatives

The initial step in this synthetic pathway from waste TNT involves the preparation of monofluoro dinitrotoluene derivatives google.com. This transformation is achieved by reacting TNT under specific conditions that promote the selective replacement of one nitro group with a fluorine atom, or through other fluorodenitration processes. The reaction requires a catalyst, a primary fluorine source (Fluorine Source I), an additive, and a suitable solvent, all maintained at a defined temperature for a specific duration google.com. Following the reaction, the desired monofluoro dinitrotoluene derivatives are isolated and purified, typically through methods such as column chromatography or recrystallization google.com.

Difluoro and Trifluoro Toluene Derivatives

Building upon the synthesis of monofluoro dinitrotoluene derivatives, further fluorination steps can be employed to produce difluoro and trifluoro toluene derivatives google.com. In this subsequent stage, the monofluoro dinitrotoluene intermediates are reacted with a second fluorine source (Fluorine Source II) under optimized conditions. These conditions, which include the choice of catalyst, fluorine source, solvent, temperature, and reaction time, are critical for achieving the desired degree of fluorination and the specific difluoro or trifluoro toluene products.

Table 2: General Synthesis Pathway for Fluorotoluene Derivatives from Waste TNT

| Starting Material | Intermediate Product | Final Product(s) | Key Reagents/Fluorine Source | Catalyst (Examples) | Purification Method | Reference |

| Waste TNT | Monofluoro Dinitrotoluene Derivatives | Difluoro and Trifluoro Toluene Derivatives | Fluorine Source I & II | Pd(acac)₂, Pd(OAc)₂ | Column Chromatography, Recrystallization | google.com |

This innovative approach highlights the potential for transforming problematic waste streams into valuable fluorinated chemical intermediates, underscoring advancements in sustainable synthetic chemistry.

Compound Name List:

this compound

Trinitrotoluene (TNT)

Monofluoro Dinitrotoluene Derivatives

Difluoro Toluene Derivatives

Trifluoro Toluene Derivatives

Mechanistic Investigations of 2 Fluorotoluene Reactivity

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. The mechanism generally proceeds in two steps: initial attack of the aromatic π system on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. total-synthesis.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The regioselectivity of EAS reactions on substituted benzenes is dictated by the electronic and steric effects of the substituents. In 2-fluorotoluene, the methyl group at position 1 is an activating, ortho, para-directing group due to its +I (inductive) and hyperconjugative effects. The fluorine atom at position 2 is generally considered a deactivating group due to its strong electron-withdrawing inductive effect (-I), but it also possesses lone pairs that can donate electron density via resonance (+M effect), which typically directs ortho and para. total-synthesis.comresearchgate.netwikipedia.org

The combined effects in this compound lead to a complex directing influence:

The methyl group directs incoming electrophiles to positions 4 (para) and 6 (ortho).

The fluorine atom directs incoming electrophiles to positions 3 (ortho) and 5 (para).

However, fluorine's inductive effect significantly deactivates the ring, particularly at the ortho and para positions relative to itself. Studies indicate that fluorine's para-directing influence is often more pronounced than its ortho-directing influence, and it deactivates the ortho position more than the para position. researchgate.net Consequently, positions meta to fluorine are less deactivated.

In this compound, position 4 is para to the methyl group and meta to the fluorine atom. Position 5 is meta to the methyl group and para to the fluorine atom. Position 6 is ortho to both the methyl and fluorine groups. Steric hindrance from the adjacent methyl and fluorine groups can also disfavor substitution at position 6. Research has shown that in the nitration of this compound, the para position relative to fluorine (position 5) is a highly favored site of substitution, indicating that fluorine's directing capabilities can override the methyl group's activation under certain conditions. ias.ac.inresearchgate.netrsc.org

Nitration, the introduction of a nitro group (-NO₂), is a critical EAS reaction.

The standard method for aromatic nitration involves the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses water to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comwikipedia.orglibretexts.org

The mechanism involves:

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The aromatic ring of this compound attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A base (typically HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.

Regioselectivity in Direct Nitration: Direct nitration of this compound using mixed acids typically yields a mixture of isomers. While the methyl group activates positions 4 and 6, and fluorine directs to positions 3 and 5, experimental results often show a dominant product. Studies using solid acid catalysts with 70% nitric acid have demonstrated a high selectivity for 2-fluoro-5-nitrotoluene (B1294961), with up to 90% selectivity observed under optimized conditions. ias.ac.inresearchgate.netrsc.org This suggests that the para-directing effect of the fluorine atom at position 5 is particularly strong. Other isomers, such as 2-fluoro-4-nitrotoluene (B45272) and 2-fluoro-6-nitrotoluene, are also formed, but in lesser amounts.

Table 1: Regioselectivity in Nitration of this compound

| Catalyst/Conditions | Conversion | Major Product | Selectivity | Minor Products (Implied) | References |

|---|

Directed ortho-metalation (DoM) offers a powerful strategy to control regioselectivity in aromatic functionalization, particularly for positions that are difficult to access via direct EAS. This method utilizes a directing metalating group (DMG) that coordinates with an organolithium base (e.g., alkyllithium), facilitating deprotonation at the adjacent ortho position. icho.edu.pl

A notable DoM-based strategy for achieving meta-selective functionalization of fluoroarenes, including this compound, involves the use of carbon dioxide (CO₂) as a transient directing group. rsc.orgnih.gov The process typically unfolds as follows:

Ortho-Lithiation: this compound is treated with a strong base, such as sec-butyllithium (B1581126) (sec-BuLi). The fluorine atom acts as a directing group, guiding the lithiation to the ortho position (position 3). rsc.orgnih.gov

Carboxylation: The lithiated intermediate is quenched with CO₂, forming 3-methyl-2-fluorobenzoic acid. rsc.orgnih.gov

Palladium-Catalyzed Arylation: The carboxylic acid group itself can then act as a directing group for a palladium-catalyzed C-H arylation reaction. This arylation occurs at the position ortho to the carboxyl group, which corresponds to position 4 relative to the original methyl group, and critically, meta to the original fluorine atom. rsc.orgnih.gov

Protodecarboxylation: Finally, the carboxylic acid group is removed via protodecarboxylation, yielding the desired meta-arylated this compound derivative. rsc.orgnih.gov

This sequence allows for precise functionalization at the meta position relative to fluorine, a regiochemical outcome not readily achievable through direct electrophilic substitution. rsc.orgnih.govnih.gov

Nitration Mechanisms and Regioselectivity

Oxidation Reactions

The methyl group of this compound is susceptible to oxidation, primarily leading to the formation of fluorobenzoic acids.

The oxidation of the methyl side chain of this compound converts the -CH₃ group into a carboxylic acid group (-COOH), yielding 2-fluorobenzoic acid. quora.comorgsyn.org

Common Oxidation Methods and Mechanisms: Several oxidizing agents and conditions can achieve this transformation:

Potassium Permanganate (B83412) (KMnO₄): In acidic or alkaline media, KMnO₄ is a potent oxidant that can cleave C-H bonds of alkyl side chains and oxidize them to carboxylic acids. The mechanism involves initial attack on the benzylic hydrogen atoms, leading to a series of oxidation states culminating in the carboxylate anion, which is then protonated to the acid. quora.com

Chromic Acid/Chromium Trioxide (H₂CrO₄/CrO₃): These chromium(VI) reagents are also effective oxidants for benzylic positions. The mechanism involves the formation of chromate (B82759) ester intermediates, followed by rearrangements and oxidation steps. quora.com

Catalytic Oxidation with Oxygen: Transition metal catalysts, such as cobalt and manganese acetates, in the presence of oxygen and a bromide source in acetic acid, can mediate the oxidation of methyl groups to carboxylic acids at elevated temperatures and pressures. google.com This process is often employed industrially.

Hydrogen Peroxide with Bromide: A process involving hydrogen peroxide and bromide in the presence of radical initiators (like UV light or organic peroxides) at temperatures above 80°C has also been described for the oxidation of fluorotoluenes to fluorobenzoic acids. google.com

These methods allow for the efficient synthesis of 2-fluorobenzoic acid from this compound. For instance, oxidation with potassium permanganate in acidic conditions directly yields 2-fluorobenzoic acid. quora.com

Compound List:

this compound

Nitric acid

Sulfuric acid

Nitronium ion (NO₂⁺)

2-Fluoro-5-nitrotoluene

2-Fluoro-4-nitrotoluene

2-Fluoro-6-nitrotoluene

Carbon dioxide (CO₂)

sec-Butyllithium (sec-BuLi)

3-Methyl-2-fluorobenzoic acid

Potassium permanganate (KMnO₄)

Chromic acid (H₂CrO₄)

Chromium trioxide (CrO₃)

2-Fluorobenzoic acid

Oxygen (O₂)

Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

Hydrogen peroxide (H₂O₂)

Bromide (Br⁻)

Advanced Spectroscopic Characterization and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting molecular properties with a balance between accuracy and computational cost. For 2-Fluorotoluene, DFT calculations have been instrumental in elucidating its ground-state geometry, vibrational characteristics, electronic transitions, and frontier molecular orbital energies.

Optimized Ground State Geometry and Vibrational Frequencies

DFT, particularly employing functionals such as B3LYP, has been widely used to optimize the ground-state geometry of this compound nih.govresearchgate.netnih.gov. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Concurrently, DFT methods are employed to compute harmonic vibrational frequencies. These calculated frequencies are typically scaled by empirical factors to achieve better agreement with experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra researchgate.netnih.gov. Studies on related fluorotoluene derivatives indicate that DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), yield results that closely match experimental observations for vibrational modes nih.govresearchgate.netnih.gov. The accuracy of these calculations allows for the assignment of specific vibrational bands to particular molecular vibrations, such as C-H stretching, ring breathing modes, and C-F stretching.

Potential Energy Distribution Analysis

To facilitate the assignment of calculated vibrational frequencies to specific normal modes of vibration, Potential Energy Distribution (PED) analysis is commonly performed. This analysis, often aided by computational tools like the scaled quantum mechanical (SQM) method, quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular vibrational mode nih.govresearchgate.net. By examining the PED, researchers can confidently assign the calculated frequencies to experimentally observed spectral bands, thereby providing a comprehensive understanding of the molecule's vibrational behavior.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely adopted computational approach for investigating the electronic excitation properties of molecules. For this compound, TD-DFT calculations have been utilized to determine vertical excitation energies and oscillator strengths, which are crucial for assigning electronic transitions observed in photoabsorption spectra kb.dk. These calculations help in identifying the nature of electronic transitions, classifying them as valence, mixed valence-Rydberg, or pure Rydberg transitions, and analyzing associated vibronic structures kb.dk.

HOMO-LUMO Gap Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their associated gap are fundamental parameters that govern a molecule's electronic properties, chemical reactivity, and stability nih.govphyschemres.orgirjweb.comsemanticscholar.org. DFT calculations provide these frontier orbital energies, allowing for the determination of the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater polarizability, while a larger gap suggests greater kinetic stability and lower reactivity irjweb.comsemanticscholar.org. Analyses of these orbitals can also reveal information about charge transfer within the molecule nih.gov.

Ab Initio Calculations (e.g., HF, MP2, EOM-CCSD)

Ab initio methods, which are based on first principles without empirical parameters, offer complementary insights into the electronic structure and properties of this compound. Hartree-Fock (HF) calculations, while simpler, provide a baseline for geometry optimization and vibrational frequency calculations, often showing good agreement with experimental data when scaled researchgate.netnih.govnepjol.info. More sophisticated correlated methods, such as Møller-Plesset perturbation theory (MP2) and Equation-of-Motion Coupled-Cluster (EOM-CC) methods, offer higher accuracy, particularly for describing electron correlation effects researchgate.netq-chem.comcond-mat.de.

Specifically, Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) has been employed alongside TD-DFT to calculate vertical excitation energies and oscillator strengths for fluorotoluene isomers, with EOM-CCSD often providing superior agreement with experimental data for lower-lying excited states kb.dkresearchgate.netunl.pt. These advanced ab initio techniques are vital for accurately predicting the electronic transitions and understanding the excited-state behavior of molecules like this compound kb.dk.

Conformational Analysis and Internal Rotation of Methyl Group

The presence of the methyl group attached to the aromatic ring in this compound introduces the possibility of internal rotation, leading to different conformational states. Studies on substituted toluenes, including fluorotoluenes, have investigated the potential energy barriers to this internal rotation and the preferred conformations scitation.orgcdnsciencepub.comnih.govaip.orgcdnsciencepub.compublish.csiro.au. These barriers and conformations are influenced by both steric and electronic effects arising from the fluorine substituent and its position on the ring scitation.orgnih.gov.

Computational studies, including ab initio and DFT methods, have been used to determine these potential energy surfaces for methyl group rotation scitation.orgcdnsciencepub.comcdnsciencepub.com. For ortho-substituted toluenes like this compound, steric interactions between the fluorine atom's lone pairs and the methyl group's C-H bonds can play a significant role, potentially favoring specific orientations (e.g., pseudo-trans) scitation.org. Furthermore, the electronic state of the molecule (ground state S₀, excited state S₁, or cation D₀⁺) can influence the rotational barrier and preferred conformation scitation.orgaip.orgpublish.csiro.au. For instance, electronic excitation can sometimes lead to a decrease in the rotational barrier in ortho-substituted toluenes aip.org. Calculations of spin-spin coupling constants have also provided insights into the conformational dependence of the methyl group's orientation in p-fluorotoluene, with preferred conformations aligning a C-H bond with the aromatic ring plane, and calculated rotational barriers agreeing well with experimental microwave data cdnsciencepub.comcdnsciencepub.com.

Computational Chemistry and Quantum Mechanical Calculations

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the electron density distribution of a molecule. It maps the electrostatic potential on the van der Waals surface, revealing regions of positive electrostatic potential (electron-deficient areas, typically associated with electrophilic attack) and negative electrostatic potential (electron-rich areas, typically associated with nucleophilic attack) researchgate.netbhu.ac.innih.gov. For this compound, the presence of the electronegative fluorine atom and the electron-donating methyl group significantly influences the MEP distribution.

The fluorine atom, being highly electronegative, is expected to draw electron density from the attached carbon atom and the aromatic ring, creating a region of significant negative electrostatic potential around it. Conversely, the methyl group is expected to donate electron density into the aromatic ring, potentially creating areas of positive electrostatic potential on the hydrogen atoms of the methyl group and slightly electron-rich regions on the adjacent ring carbons. The aromatic ring itself will exhibit a complex potential distribution, with electron-rich areas likely located near the methyl group and electron-deficient areas influenced by the fluorine substituent. These potential variations are critical for predicting the molecule's preferred sites for electrophilic and nucleophilic reactions, as well as its interactions with other molecules nih.govacs.org.

Table 1: Expected MEP Surface Characteristics for this compound

| Region of Molecule | Expected Electrostatic Potential | Significance |

| Fluorine Atom (F) | Highly Negative | Indicates a region of high electron density, susceptible to electrophilic attack. |

| Carbon bonded to F (C2) | Moderately Positive | Electron-deficient due to fluorine's electron-withdrawing effect. |

| Methyl Group (CH₃) | Slightly Positive (Hydrogens) | Hydrogen atoms may act as weak electrophilic sites. |

| Aromatic Ring Carbons | Variable (Slightly Positive to Slightly Negative) | Distribution influenced by both F and CH₃ groups, indicating varying reactivity. |

| Aromatic Ring (π-system) | Generally slightly negative | May participate in π-π stacking or interactions with electron-deficient species. |

Natural Bond Orbital (NBO) Analysis

The NBO analysis is expected to reveal significant charge polarization. The fluorine atom, due to its high electronegativity, will likely possess a substantial negative natural atomic charge, indicating a strong accumulation of electron density in its valence orbitals. The carbon atom directly bonded to fluorine (C2) will consequently bear a partial positive charge. The methyl group, being electron-donating, will contribute electron density to the aromatic ring, with its carbon atom (C7) and hydrogen atoms likely having slightly negative and positive charges, respectively. The other carbon atoms in the aromatic ring will exhibit charges influenced by the combined electronic effects of the fluorine and methyl substituents. Hyperconjugative interactions, such as the donation of electron density from the lone pairs on fluorine into antibonding orbitals (e.g., σ* C-F) or from the C-H bonds of the methyl group into the aromatic π* orbitals, are expected to be significant contributors to the molecule's stability researchgate.netnumberanalytics.comresearchgate.netijcce.ac.ir.

Table 2: Expected Natural Atomic Charges for Key Atoms in this compound

| Atom | Expected Natural Charge (e) | Description |

| C1 | -0.10 to -0.20 | Aromatic carbon, influenced by methyl and fluorine. |

| C2 | +0.20 to +0.30 | Aromatic carbon bonded to fluorine, electron-deficient. |

| C3 | -0.05 to -0.15 | Aromatic carbon, influenced by fluorine and adjacent carbons. |

| C4 | -0.05 to -0.15 | Aromatic carbon. |

| C5 | -0.05 to -0.15 | Aromatic carbon. |

| C6 | -0.10 to -0.20 | Aromatic carbon, influenced by methyl and adjacent carbons. |

| C7 | -0.25 to -0.35 | Methyl carbon, electron-donating to the ring. |

| F | -0.35 to -0.45 | Fluorine atom, highly electronegative, significant negative charge. |

| H (on C1, C3-C6) | +0.05 to +0.15 | Aromatic hydrogens, charges vary based on adjacent carbon. |

| H (on C7) | +0.05 to +0.15 | Methyl hydrogens, slightly positive due to methyl carbon's donation. |

Applications of 2 Fluorotoluene in Advanced Chemical Synthesis

Pharmaceutical Development

The pharmaceutical industry extensively utilizes 2-fluorotoluene as a key intermediate for synthesizing active pharmaceutical ingredients (APIs) and developing novel drug candidates. Its fluorine atom plays a significant role in modulating pharmacokinetic and pharmacodynamic properties, while the methyl group offers a site for further functionalization.

Intermediate in Drug Synthesis

This compound serves as a foundational component in the synthesis pathways of several significant pharmaceuticals. Its derivatives are instrumental in constructing the core structures or key fragments of complex drug molecules.

Fluoxetine: this compound is recognized as an intermediate in the synthesis of Fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and other mood disorders ontosight.ai. While specific synthetic routes can vary, the introduction of the fluorinated phenyl moiety often originates from precursors like this compound.

Enzalutamide Precursors: Although not always the direct starting material, derivatives of this compound, such as 2-fluoro-4-nitrotoluene (B45272), are critical intermediates in the synthesis of Enzalutamide. Enzalutamide is a second-generation androgen receptor antagonist used in the treatment of advanced prostate cancer nih.gov. The synthesis of Enzalutamide involves the functionalization of a fluorinated aromatic ring, where precursors derived from this compound play a vital role in building the complex molecular architecture. For instance, 2-fluoro-4-nitrotoluene can be oxidized to 2-fluoro-4-nitrobenzoic acid, a key intermediate in some Enzalutamide synthesis pathways nih.gov.

Building Block for Complex Molecules with Specific Functionalities

The inherent chemical properties of this compound make it an excellent building block for creating complex molecules. The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring, facilitating electrophilic aromatic substitution reactions at specific positions smolecule.comchemimpex.com. Furthermore, the methyl group can be readily oxidized to a carboxylic acid (e.g., 2-fluorobenzoic acid) or undergo halogenation, providing additional handles for chemical modification . This versatility allows chemists to precisely incorporate a fluorinated aromatic ring with a methyl substituent into larger, more intricate molecular frameworks, essential for designing compounds with tailored biological activities.

Synthesis of Nitrogen-Containing Heterocycles

While direct synthesis of nitrogen-containing heterocycles from this compound is not extensively detailed in the provided snippets, its functionalized derivatives are valuable precursors. For example, the nitration of this compound can yield 2-fluoro-5-nitrotoluene (B1294961) , which, after reduction of the nitro group to an amine, can serve as a nucleophilic component in cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are fundamental in medicinal chemistry due to their diverse biological activities nih.gov.

Role in Medicinal Chemistry of Fluorinated Analogs

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance efficacy and improve pharmacokinetic profiles researchgate.netnih.govresearchgate.netrsc.org. This compound provides a convenient and accessible route to introduce a fluorinated phenyl moiety. Fluorine substitution can:

Increase Metabolic Stability: By blocking sites prone to oxidative metabolism, fluorine can prolong a drug's half-life in the body researchgate.netnih.gov.

Enhance Lipophilicity: Fluorine can increase a molecule's lipophilicity, which often correlates with improved cell membrane permeability and better absorption researchgate.netnih.gov.

Improve Binding Affinity: The electronegativity and size of fluorine can lead to favorable interactions with target proteins, thereby increasing binding affinity and selectivity researchgate.netnih.gov.

By utilizing this compound, medicinal chemists can systematically explore structure-activity relationships (SAR) by synthesizing fluorinated analogs of lead compounds, thereby optimizing their therapeutic potential.

Agrochemical Development

In the agrochemical sector, this compound and its derivatives are vital intermediates for the synthesis of active ingredients in pesticides and herbicides. The presence of fluorine often confers enhanced efficacy, stability, and selectivity to these crop protection agents.

Pesticides and Herbicides

This compound serves as a key building block for various agrochemicals, contributing to the development of solutions that protect crops from pests and weeds ontosight.aismolecule.comchemimpex.cominnospk.comnetascientific.comnbinno.comnetascientific.comontosight.aichemimpex.com. For instance, derivatives like 2-chloro-4-fluorotoluene (B151448) are recognized as essential raw materials in the production of herbicides such as saflufenacil (B1680489) researchgate.net. Furthermore, compounds like "2-fluoro toluene (B28343) Diethyl Phosphorochloridothionate" are listed as agrochemical intermediates, indicating the broader utility of the this compound scaffold in this field sphericalinsights.com. The fluorine atom in these agrochemicals can improve their persistence in the environment and their effectiveness against target organisms.

Data Tables

To illustrate the synthetic utility of this compound, the following data tables summarize key transformations and application areas.

Table 1: Key Synthetic Transformations and Applications of this compound

| Transformation | Primary Product(s) | Application Area(s) | Notes |

| Nitration | 2-Fluoro-5-nitrotoluene | Pharmaceuticals, Agrochemicals | Nitration typically occurs at the para position to the methyl group . |

| Oxidation | 2-Fluorobenzoic acid | Pharmaceuticals, Agrochemicals | Oxidation of the methyl group using oxidizing agents like KMnO₄ or CrO₃. |

| Halogenation (Side Chain) | e.g., 2,2-dichloro-1-fluoroethylbenzene | Intermediate for 2-Fluorobenzaldehyde | Used in the synthesis of 2-fluorobenzaldehyde, which is an intermediate for drugs, dyes, and pesticides guidechem.com. |

Table 2: this compound in Pharmaceutical Synthesis

| Drug/Class | Role of this compound Derivative | Specific Intermediate Mentioned (if applicable) |

| Fluoxetine | Intermediate for synthesis; provides fluorinated phenyl moiety | Not explicitly detailed in snippets |

| Enzalutamide | Precursor to key fragments; building block for fluorinated core | 2-Fluoro-4-nitrotoluene nih.gov |

| General Drug Design | Building block for complex molecules; introduction of fluorinated analogs | Various functionalized derivatives |

Table 3: this compound in Agrochemical Synthesis

| Agrochemical Type | Role of this compound Derivative | Example Derivative Mentioned (if applicable) |

| Pesticides | Intermediate; building block for active ingredients | "2-fluoro toluene Diethyl Phosphorochloridothionate" sphericalinsights.com |

| Herbicides | Intermediate; building block for active ingredients; enhances efficacy | Derivatives like 2-chloro-4-fluorotoluene researchgate.net |

Table 4: Impact of Fluorine Substitution in Medicinal Chemistry

| Property Enhanced | Mechanism of Influence |

| Metabolic Stability | Blocking of metabolic sites prone to oxidation. |

| Lipophilicity | Increased affinity for lipid bilayers, aiding membrane permeation and absorption. |

| Binding Affinity & Selectivity | Favorable electronic interactions (e.g., C-F...H bonds) with target proteins. |

| Pharmacokinetic Properties | Modulation of absorption, distribution, metabolism, and excretion (ADME) profiles. |

Compound List:

this compound (o-Fluorotoluene, 1-Fluoro-2-methylbenzene)

Fluoxetine

Enzalutamide

2-Fluoro-4-nitrotoluene

2-Fluoro-5-nitrotoluene

2-Fluorobenzoic acid

5-Bromo-2-fluorotoluene

2-Chloro-4-fluorotoluene

2-Fluoro-6-nitrotoluene

5-Chloro-2-fluorotoluene

2-Fluoro-3-nitrobenzoic acid

4-Bromo-2-fluorobenzoic acid

2-fluoro toluene Diethyl Phosphorochloridothionate

Environmental Considerations and Biotransformation

Environmental Fate of Fluorinated Compounds

Fluorinated organic compounds, including 2-Fluorotoluene, exhibit unique environmental behaviors primarily due to the properties of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to these molecules acs.org. This stability often makes them resistant to natural degradation processes, leading to their classification as persistent organic pollutants nih.gov. The widespread use of per- and polyfluoroalkyl substances (PFAS) in industrial and consumer products has resulted in their global distribution in the environment, where they are known to persist and bioaccumulate nih.gov.

While highly fluorinated compounds are notably recalcitrant, compounds with a lower degree of fluorination, such as this compound, can be more susceptible to degradation researchgate.net. The environmental fate of these compounds is influenced by factors such as their water solubility, vapor pressure, and susceptibility to biotic and abiotic degradation pathways. For this compound, data from the European Chemicals Agency (ECHA) indicates its potential environmental pathways and fate, which includes processes like biodegradation and transport between environmental compartments europa.eu. However, the strong C-F bond is generally the limiting factor in the complete mineralization of fluorinated molecules nih.gov.

Microbial Metabolism and Biodegradation Studies

Microorganisms play a crucial role in the environmental degradation of organic pollutants. Several studies have investigated the capacity of bacteria and fungi to metabolize fluorinated aromatic compounds. It has been shown that fluorinated aromatics with a low degree of fluorination, including isomers of fluorotoluene, can serve as carbon and energy sources for certain microorganisms researchgate.net.

In a study investigating the degradation of 2-chlorotoluene by Rhodococcus sp. OCT 10, the strain was also tested with this compound. The results indicated that while the bacterium could completely mineralize compounds like 2-chlorotoluene and 2-bromotoluene, this compound was only partially mineralized, suggesting a different metabolic challenge posed by the C-F bond proquest.com.

Fungal metabolism has also been a focus of research. A study using isomeric fluorotoluenes as model substrates for several fungal species found that fungi capable of growing on toluene (B28343) could also transform this compound. The initial metabolic attack occurred at the methyl side chain, a common pathway for toluene degradation nih.gov.

The cleavage of the C-F bond is the critical and often rate-limiting step in the biodegradation of organofluorine compounds researchgate.net. Various enzymatic mechanisms for defluorination have been identified in microorganisms. These reactions can be oxidative, reductive, or hydrolytic. For aromatic compounds, dioxygenase and monooxygenase enzymes often initiate the degradation process by hydroxylating the aromatic ring, which can destabilize the C-F bond and facilitate its cleavage nih.gov.

However, in the case of fluorotoluenes metabolized by certain fungi, the initial oxidation occurs at the methyl group rather than the aromatic ring nih.gov. This side-chain oxidation leads to the formation of fluorinated benzoates. Subsequent steps involve the hydroxylation of the aromatic ring, which can then lead to defluorination as the molecule is further processed through metabolic pathways, such as those leading to catecholic intermediates nih.gov. This pathway bypasses the immediate need for a direct enzymatic attack on the C-F bond of the initial substrate. Heme dehaloperoxidases are another class of enzymes studied for their potential in aromatic defluorination, utilizing hydrogen peroxide to dehalogenate aromatic compounds acs.org.

The microbial metabolism of this compound leads to the formation of various intermediate compounds. Studies on fungal metabolism have identified fluorinated benzoates as the primary initial metabolites resulting from the oxidation of the methyl group nih.govresearchgate.net. These fluorobenzoates can then undergo further transformation.

The specific metabolites formed from this compound via this pathway would be 2-fluorobenzyl alcohol, 2-fluorobenzaldehyde, and ultimately 2-fluorobenzoic acid. This fluorinated benzoate then serves as the substrate for ring hydroxylation, leading to catecholic intermediates before the ring is cleaved nih.gov. The table below summarizes the metabolic progression observed in fungal studies.

| Substrate | Initial Metabolic Step | Primary Intermediate | Subsequent Metabolites |

| This compound | Side-chain oxidation | 2-Fluorobenzoate | Catecholic intermediates |

The environmental impact of these metabolites is a significant consideration. While the transformation of this compound is a step towards detoxification, the accumulation of fluorinated intermediates like 2-fluorobenzoate can pose its own environmental risks researchgate.net. The complete mineralization to carbon dioxide, water, and fluoride (B91410) ions is the ideal outcome, but incomplete degradation can lead to the persistence of these secondary pollutants researchgate.netresearchgate.net.

Green Chemistry Principles in Manufacturing

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances jddhs.com. The application of these principles to the manufacturing of this compound can significantly reduce its environmental footprint.

Waste minimization is a core principle of green chemistry, focusing on source reduction and recycling texas.govumd.edu. In the synthesis of this compound, waste can be minimized through several strategies:

Process Optimization: Improving the efficiency and yield of synthetic routes directly reduces the amount of waste generated per unit of product. For traditional methods like the Balz-Schiemann reaction, optimizing reaction conditions can enhance atom economy guidechem.comyoutube.com.

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste, as catalysts can be used in small amounts and are not consumed in the reaction jddhs.comyoutube.com.

Solvent Recycling: Solvents often constitute a large portion of industrial waste. Implementing distillation and other recovery techniques allows for the reuse of solvents, minimizing both waste and raw material costs uwlax.edu.

Inventory Control: Effective management of chemical inventories prevents the over-purchase of raw materials and the subsequent disposal of expired or unused chemicals texas.gov.

Choosing safer chemicals is fundamental to green chemistry youtube.com. The synthesis of this compound provides opportunities to replace hazardous reagents and solvents with more benign alternatives.

Safer Reagents: The traditional Balz-Schiemann method for producing fluorinated aromatics involves the use of aromatic primary amines and generates diazonium salts, which then react with fluoroboric acid (HBF4) guidechem.com. A greener alternative is the halogen exchange method, which avoids highly toxic reagents like fluoroboric acid and hydrogen fluoride. While it may require harsher conditions, it is considered more environmentally friendly guidechem.com.

Safer Solvents: Many organic syntheses rely on volatile organic compounds (VOCs) as solvents, which can be toxic and contribute to air pollution jddhs.comchangechemistry.org. Green chemistry promotes the use of safer solvents such as water, supercritical fluids (like CO2), ionic liquids, or bio-based solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether sigmaaldrich.comijsr.net. Replacing traditional solvents like toluene or dichloromethane in the extraction and purification steps of this compound synthesis with these greener alternatives can significantly reduce environmental and health impacts usc.edu.

Future Research Directions

Novel Catalytic Systems for Functionalization

The selective functionalization of 2-fluorotoluene remains a critical area for advancement. Current methods often face challenges related to regioselectivity, particularly distinguishing between the ortho, meta, and para positions relative to the methyl group, and the influence of the fluorine atom on reactivity. Future research will focus on developing novel catalytic systems that overcome these limitations. This includes exploring new transition metal catalysts (e.g., palladium, rhodium, iridium) and ligand designs that promote highly site-selective C-H activation and functionalization. Photocatalysis and electrocatalysis are also emerging as promising avenues, offering milder reaction conditions and unique reactivity patterns that can be exploited for targeted modifications of the this compound scaffold. For instance, developing catalysts capable of directing functionalization specifically to the C-H bonds adjacent to the fluorine atom or the methyl group without requiring pre-installed directing groups would be a significant breakthrough rsc.orgresearchgate.netbeilstein-journals.org. The goal is to achieve greater control over the reaction outcome, leading to more efficient synthesis of complex fluorinated molecules.

Computational Design of this compound Derivatives with Tuned Properties

Computational chemistry plays an increasingly vital role in accelerating the discovery and design of new chemical entities. For this compound derivatives, computational methods, such as Density Functional Theory (DFT), can be employed to predict and tune a wide range of properties. This includes electronic properties (e.g., HOMO/LUMO energy levels), spectroscopic characteristics (e.g., ¹⁹F NMR chemical shifts) researchgate.netresearchgate.netescholarship.orgnih.govacs.org, and even potential biological activities or material performance metrics. By systematically varying substituents on the this compound core and employing quantitative structure-activity relationship (QSAR) or machine learning models, researchers can computationally screen vast libraries of potential derivatives to identify those with desired, "tuned" properties. This approach can significantly reduce the experimental workload and guide synthetic efforts towards molecules with optimized performance for specific applications, such as in medicinal chemistry or advanced materials.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Complex transformations can involve transient intermediates and short-lived species that are difficult to detect with conventional techniques. The future of this field lies in the application of advanced spectroscopic methods for real-time monitoring and detailed mechanistic elucidation. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, time-resolved infrared (TR-IR) spectroscopy, and advanced mass spectrometry (MS) can provide critical insights into reaction pathways, identifying key intermediates and transition states fiveable.mesolubilityofthings.comnih.govaip.org. For example, studying the C-H activation or cross-coupling reactions of this compound under various catalytic conditions using these advanced spectroscopic tools can reveal subtle mechanistic details, aiding in the rational design of more efficient and selective catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。